5-chloro-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-3,3'-(1'H,2H)-bisindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activities.
Indole-2-carboxylate derivatives: Studied for their potential as antimicrobial agents.
The uniqueness of 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C25H21ClN2O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
5-chloro-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C25H21ClN2O2/c1-15-7-8-17(16(2)11-15)14-28-23-10-9-18(26)12-20(23)25(30,24(28)29)21-13-27-22-6-4-3-5-19(21)22/h3-13,27,30H,14H2,1-2H3 |
InChI Key |
RUPQOEALIIJGRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C4=CNC5=CC=CC=C54)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.